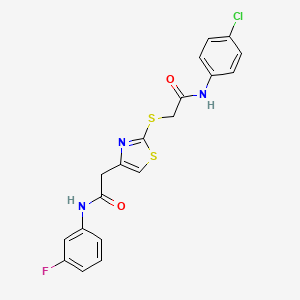
N-(4-chlorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S2 and its molecular weight is 435.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-2-((4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The molecular formula is C18H17ClFN3O2S, with a molecular weight of approximately 367.86 g/mol. The presence of chlorine and fluorine substituents enhances its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted phenyl chloroacetamides demonstrated their effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Highly effective |
| Methicillin-resistant S. aureus (MRSA) | Highly effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Moderately effective |
The study indicated that the biological activity varied significantly based on the position of substituents on the phenyl ring, with halogenated compounds showing enhanced activity due to increased lipophilicity, facilitating membrane penetration .
Anticancer Activity
The anticancer properties of thiazole-based compounds have been well-documented. A recent investigation into 5-Aryl-1,3,4-thiadiazole derivatives revealed that modifications to the thiazole structure could significantly enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, the compound exhibited an IC50 value of 10.10 µg/mL against MCF-7 cells, indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis indicated that the presence of electron-donating groups (like methyl or methoxy) on the phenyl ring significantly improved the anticancer activity. For example, substituting a phenyl group with a furoyl moiety led to an IC50 decrease to 3.21 µg/mL .
Case Studies
-
Case Study: Antimicrobial Efficacy
In a comparative study involving various chloroacetamides, N-(4-chlorophenyl)-substituted compounds were found to be among the most effective against Gram-positive bacteria and pathogenic yeasts. The high lipophilicity allowed these compounds to traverse cellular membranes efficiently, enhancing their therapeutic potential . -
Case Study: Antitumor Activity
Another investigation focused on derivatives containing thiazole rings showed that specific structural modifications could lead to significant improvements in antiproliferative activity against cancer cells. The introduction of a piperazine ring was particularly beneficial in enhancing cytotoxic effects .
属性
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S2/c20-12-4-6-14(7-5-12)22-18(26)11-28-19-24-16(10-27-19)9-17(25)23-15-3-1-2-13(21)8-15/h1-8,10H,9,11H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGEUASWKUNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














